Norlevomepromazine Hydrochloride
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Overview
Description
Norlevomepromazine Hydrochloride is a chemical compound with the molecular formula C18H22N2OS·HCl and a molecular weight of 350.91 g/mol . It is also known by other names such as Desmethylmethotrimeprazine Hydrochloride and N-Demethyllevomepromazine Hydrochloride . This compound is a derivative of the phenothiazine class and is primarily used in the pharmaceutical industry.
Preparation Methods
The synthesis of Norlevomepromazine Hydrochloride involves several steps. The starting material is typically a phenothiazine derivative, which undergoes a series of chemical reactions including methylation and amination to form the final product . The industrial production methods often involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Norlevomepromazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Norlevomepromazine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Norlevomepromazine Hydrochloride involves its interaction with various molecular targets in the body. It primarily acts as an antagonist at dopamine receptors, which are involved in the regulation of mood and behavior . It also interacts with serotonin receptors, histamine receptors, and adrenergic receptors, contributing to its sedative and antiemetic effects .
Comparison with Similar Compounds
Norlevomepromazine Hydrochloride is similar to other phenothiazine derivatives such as:
Levomepromazine: Known for its strong sedative and analgesic properties.
Chlorpromazine: Widely used as an antipsychotic medication.
Promazine: Used for the treatment of schizophrenia and other psychotic disorders.
What sets this compound apart is its unique combination of sedative, antiemetic, and antipsychotic properties, making it a versatile compound in both research and clinical settings .
Properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHLCFVEORDPG-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721479 |
Source
|
Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61733-92-4 |
Source
|
Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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